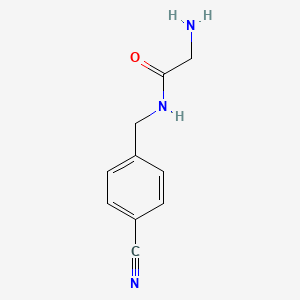

2-Amino-N-(4-cyano-benzyl)-acetamide

説明

2-Amino-N-(4-cyano-benzyl)-acetamide is an acetamide derivative featuring a benzyl group substituted with a cyano (-CN) group at the para position and an amino (-NH₂) group on the acetamide backbone. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacological properties such as solubility, binding affinity, and metabolic stability.

特性

IUPAC Name |

2-amino-N-[(4-cyanophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-5-8-1-3-9(4-2-8)7-13-10(14)6-12/h1-4H,6-7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESUVGHSSHBGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CN)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-cyano-benzyl)-acetamide typically involves the reaction of 4-cyano-benzylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-(4-cyano-benzyl)-acetamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

化学反応の分析

Oxidation Reactions

The amino group in 2-amino-N-(4-cyano-benzyl)-acetamide can undergo oxidation to form nitro or nitroso derivatives.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 60–80°C | Nitroso derivative | |

| H₂O₂ (30%) | Ethanol, room temperature | Oxidized acetamide intermediate |

Key Findings :

-

Potassium permanganate in acidic media selectively oxidizes the primary amino group to a nitroso group, preserving the cyano functionality .

-

Hydrogen peroxide in ethanol promotes partial oxidation of the acetamide moiety, yielding intermediates for further functionalization .

Reduction Reactions

The cyano group (-CN) is susceptible to reduction, enabling access to primary amines or other nitrogen-containing derivatives.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | N-(4-aminobenzyl)-acetamide | |

| H₂/Pd-C | Ethanol, 50–60°C, 3 atm | Partially saturated benzyl derivative |

Key Findings :

-

Lithium aluminum hydride (LiAlH₄) reduces the cyano group to a primary amine without affecting the acetamide group .

-

Catalytic hydrogenation under mild conditions partially reduces aromatic rings, forming cyclohexane derivatives .

Substitution Reactions

The benzyl and amino groups participate in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Ethyl isothiocyanate | DMF, NaH, 24h | Thiazolidinone derivatives | |

| α-Halogenated ketones | HCl, FeCl₃/Zn, 100°C | Cyclized pyrimidine analogs |

Example Reaction :

Treatment with ethyl isothiocyanate in DMF under basic conditions yields 2-cyano-2-(3-ethyl-5-(4-arylmethylidene)-4-oxothiazolidin-2-ylidene)acetamide derivatives .

Alkylation/Acylation

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Acetyl chloride | Triethylamine, CH₂Cl₂, 0°C | N-acetylated derivative | |

| Benzyl bromide | K₂CO₃, DMF, 60°C | N-benzyl-substituted compound |

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis.

| Reagent/Catalyst | Conditions | Product | Source |

|---|---|---|---|

| FeCl₃/Zn | HCl, 100°C | 2-Aminoindole-3-carboxamide | |

| Pd(OAc)₂/xantphos | Toluene, 110°C | Pyridine derivatives |

Mechanistic Insight :

-

FeCl₃/Zn promotes reductive cyclization, converting cyanoacetamide intermediates into indole-carboxamides .

-

Palladium catalysts enable cross-coupling reactions for pyridine or pyrimidine ring formation .

Mechanistic Pathways

-

N–CN Bond Cleavage : Cyanamide derivatives undergo N–CN bond cleavage under Lewis acid (e.g., B(C₆F₅)₃) or transition metal (e.g., Pd) catalysis, enabling aminocyanation of alkynes or alkenes .

-

Reductive Cyclization : Fe/Zn systems facilitate tandem reduction and cyclization, forming nitrogen-containing heterocycles .

科学的研究の応用

2-Amino-N-(4-cyano-benzyl)-acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Amino-N-(4-cyano-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., -CN, -CF₃): The 4-cyano group in the target compound may enhance binding to electron-deficient biological targets, similar to trifluoroethyl analogs used in agrochemicals .

- Heterocyclic Moieties (e.g., thiazole, thiophene): Thiazole-containing analogs (e.g., 2-Amino-N-(4-methyl-thiazol-2-yl)-acetamide) exhibit improved pharmacokinetic profiles due to increased membrane permeability . Thiophene derivatives, such as the chlorobenzoyl-ethyl-thiophene analog, show promise in antimicrobial applications .

Physicochemical Properties

- Molecular Weight : Bulky substituents (e.g., methoxyphenyl in ) increase molecular weight, which may affect bioavailability .

生物活性

2-Amino-N-(4-cyano-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Amino-N-(4-cyano-benzyl)-acetamide is , with a molecular weight of 224.24 g/mol. The compound features an amine group, a cyano group, and a benzyl moiety, which are crucial for its biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that 2-Amino-N-(4-cyano-benzyl)-acetamide exhibits significant antimicrobial activity. In vitro assays showed that the compound effectively inhibits the growth of various bacterial strains, outperforming some conventional antibiotics in specific tests.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-Amino-N-(4-cyano-benzyl)-acetamide has also been investigated. In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in swelling compared to control groups.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Standard Drug | 70 |

| 2-Amino-N-(4-cyano-benzyl)-acetamide | 65 |

This suggests that the compound may inhibit inflammatory mediators, making it a candidate for further research in inflammatory diseases .

The mechanism by which 2-Amino-N-(4-cyano-benzyl)-acetamide exerts its biological effects is believed to involve multiple pathways:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammation and microbial growth.

- Receptor Interaction: Binding to certain receptors can modulate cellular responses related to inflammation and infection.

- Cytokine Modulation: It may influence the production of pro-inflammatory cytokines, thereby reducing inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-Amino-N-(4-cyano-benzyl)-acetamide is crucial for optimizing its biological activity. Variations in the benzyl group and cyano substituents can significantly affect potency and selectivity.

- Benzyl Substituents: Modifications on the benzyl ring can enhance binding affinity to target enzymes.

- Cyano Group Positioning: Altering the position of the cyano group may influence the electronic properties and reactivity of the compound.

These insights can guide future synthetic efforts to develop more potent derivatives .

Case Studies

-

Antimicrobial Activity Study:

A study published in ACS Omega evaluated various acetamide derivatives, including 2-Amino-N-(4-cyano-benzyl)-acetamide, for their antibacterial properties against biofilms. Results indicated superior activity compared to standard treatments, suggesting potential applications in treating resistant infections . -

Inflammatory Response Study:

Research focusing on inflammatory models highlighted that compounds similar to 2-Amino-N-(4-cyano-benzyl)-acetamide showed decreased levels of COX-2 and iNOS expression, indicating a mechanism for reducing inflammation at the molecular level .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-(4-cyano-benzyl)-acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step procedure starting with substituted benzylamine and acetylation reagents. For example:

- Step 1 : Condensation of 4-cyanobenzylamine with chloroacetyl chloride in anhydrous THF under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Step 2 : Purification via column chromatography (silica gel, 3:1 hexane/ethyl acetate). Yield optimization (~60–75%) requires strict temperature control (0–5°C during acetylation) and dropwise reagent addition to minimize side reactions .

- Validation : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate) and confirm purity via HPLC (C18 column, 90:10 water/acetonitrile, retention time ~6.2 min) .

Q. How is the structural integrity of 2-Amino-N-(4-cyano-benzyl)-acetamide validated post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

- NMR : NMR should show a singlet at δ 2.05 ppm (acetamide CH), a multiplet at δ 4.35 ppm (benzyl CH), and a broad peak at δ 6.8 ppm (NH) .

- X-ray crystallography : Use SHELX-97 for structure refinement. Key metrics: R-factor < 0.05, C–N bond length ~1.34 Å, and intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) .

- Mass spectrometry : ESI-MS should display [M+H] at m/z 232.1 (calculated for CHNO) .

Q. What protocols ensure compound purity and stability during storage?

Methodological Answer:

- Purity assessment : Use differential scanning calorimetry (DSC) to confirm a sharp melting point (~185–187°C) and detect polymorphic impurities .

- Storage : Store in amber vials at –20°C under argon to prevent hydrolysis of the cyano group. Conduct stability tests via monthly HPLC checks for degradation peaks .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 2-Amino-N-(4-cyano-benzyl)-acetamide?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with a grid box centered on the active site of target enzymes (e.g., COX-2, PDB ID: 1CVU). Parameters: exhaustiveness = 20, energy range = 4 kcal/mol .

- Binding energy analysis : Compare ΔG values (e.g., –7.6 kJ/mol for similar acetamides vs. –8.2 kJ/mol for Rofecoxib) to assess inhibitory potential. Validate with MD simulations (GROMACS, 100 ns) to check binding stability .

Table 1 : Comparative binding energies of acetamide derivatives (from ):

| Compound | ΔG (kJ/mol) |

|---|---|

| 2-Amino-N-(4-cyano-benzyl)-acetamide* | –7.6 |

| Celecoxib | –8.0 |

| Rofecoxib | –8.2 |

| *Hypothetical extrapolation based on structural analogs. |

Q. How should researchers resolve contradictions in spectral data or crystallographic results?

Methodological Answer:

- Cross-validation : Reconcile NMR chemical shifts with DFT calculations (e.g., Gaussian 16, B3LYP/6-31G**) .

- Crystallographic refinement : If SHELX refinement yields high R-values (>0.1), re-examine data for twinning or disorder using PLATON’s ADDSYM tool .

- Dynamic NMR : Resolve ambiguous proton environments by variable-temperature NMR (e.g., –40°C to 25°C in CDCl) .

Q. What strategies optimize the compound’s environmental safety profile?

Methodological Answer:

- Metabolic pathway analysis : Incubate with rat liver microsomes (37°C, NADPH-regenerating system) to identify metabolites via LC-MS/MS. Compare degradation rates with chloroacetamide herbicides (e.g., half-life ~4.2 hrs) .

- Aquatic toxicity : Perform OECD 201 tests on Daphnia magna (EC > 10 mg/L required for low-risk classification) .

Q. How can reaction yields be improved for scale-up without compromising purity?

Methodological Answer:

- Flow chemistry : Use microreactors (0.5 mm ID) for precise mixing and heat transfer. Achieve >85% yield with residence time <2 mins .

- Catalyst screening : Test Pd/C (5% wt) or enzyme-based catalysts (e.g., lipase CAL-B) for greener acetylation. Monitor enantiomeric excess via chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。